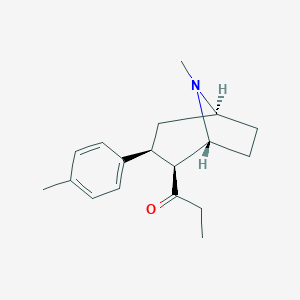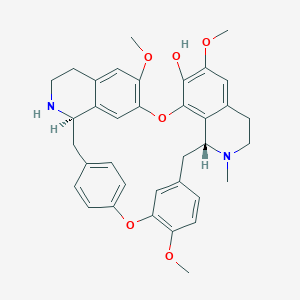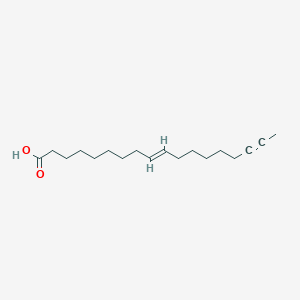
4,6-Dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid, also known as α-Tocotrienol, is a member of the Vitamin E family. It is a natural compound that is found in various plant oils, such as palm oil, rice bran oil, and annatto. α-Tocotrienol has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising compound for scientific research.
Mecanismo De Acción
The mechanism of action of α-Tocotrienol is not fully understood, but it is thought to involve its antioxidant properties. α-Tocotrienol is able to scavenge free radicals and reactive oxygen species, preventing them from damaging cells and tissues. It has also been suggested that α-Tocotrienol may modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
α-Tocotrienol has been shown to have various biochemical and physiological effects. It has been found to reduce lipid peroxidation, which is a major cause of oxidative damage to cell membranes. α-Tocotrienol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, α-Tocotrienol has been found to have neuroprotective effects, protecting against neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of α-Tocotrienol is its natural origin, making it a safe and non-toxic compound for use in lab experiments. It is also readily available and relatively inexpensive. However, one limitation of α-Tocotrienol is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on α-Tocotrienol. One area of interest is its potential use in the treatment of cancer. Studies have shown that α-Tocotrienol can inhibit the growth and proliferation of cancer cells, and future research may focus on its use in combination with other anticancer agents. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that α-Tocotrienol has neuroprotective effects, and future research may focus on its use as a therapeutic agent. Finally, future research may also investigate the use of α-Tocotrienol in the prevention of cardiovascular disease, as it has been shown to have beneficial effects on lipid metabolism and inflammation.
Métodos De Síntesis
α-Tocotrienol can be synthesized from geranylgeranyl pyrophosphate (GGPP) through the action of the enzyme tocopherol cyclase. GGPP is a common intermediate in the biosynthesis of various terpenes and isoprenoids. The synthesis of α-Tocotrienol can also be achieved through chemical methods, such as the reaction of geranylgeraniol with 3,4-dihydroxybenzaldehyde.
Aplicaciones Científicas De Investigación
α-Tocotrienol has been extensively studied for its potential health benefits. Its antioxidant properties have been shown to protect against oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. α-Tocotrienol has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. In addition, α-Tocotrienol has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Propiedades
Número CAS |
152821-48-2 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(2E,7E,11E)-4,6,10-triethyl-4,6-dihydroxy-8-methyltetradeca-2,7,11-trienoic acid |
InChI |
InChI=1S/C21H36O4/c1-6-10-11-18(7-2)14-17(5)15-21(25,9-4)16-20(24,8-3)13-12-19(22)23/h10-13,15,18,24-25H,6-9,14,16H2,1-5H3,(H,22,23)/b11-10+,13-12+,17-15+ |
Clave InChI |
AVSPCYKDNIUSRR-XXQNKUTDSA-N |
SMILES isomérico |
CC/C=C/C(CC)C/C(=C/C(CC)(CC(CC)(/C=C/C(=O)O)O)O)/C |
SMILES |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)C |
SMILES canónico |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)C |
Sinónimos |
4,6-DHMTE-TDTA 4,6-dihydroxy-8-methyl-4,6,10-triethyltetradeca-2,7,11-trienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)

![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)




![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)



![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)